molecular formula C10H10F4N2O3 B14034874 Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate

Cat. No.: B14034874
M. Wt: 282.19 g/mol
InChI Key: BWGHBRJBELKRAK-UHFFFAOYSA-N
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Description

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is a compound that has garnered attention in the field of synthetic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in facilitating the construction of C–N bonds, which are pivotal in the synthesis of various biologically important molecules .

Preparation Methods

The synthesis of tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate involves a photocatalysed protocol. This method allows for the direct C–H amidation of indoles, a process that is enabled by the rational design of the compound. The reaction conditions are mild, and the process exhibits excellent regioselectivity and a broad substrate scope . The general procedure for the preparation involves the use of commercially available solvents and reagents without further purification .

Chemical Reactions Analysis

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate primarily undergoes amidation reactions. The compound is designed to facilitate the formation of C–N bonds through a photocatalysed process. Common reagents used in these reactions include various indoles, and the conditions are typically mild, involving light activation . The major products formed from these reactions are biologically important aminoindoles .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the field of synthetic chemistry. It is used to develop new catalytic strategies for constructing C–N bonds, which are crucial in the synthesis of various biologically active molecules. The compound’s ability to facilitate direct C–H amidation of indoles under mild conditions makes it valuable for preparing a wide range of aminoindoles with excellent regioselectivity .

Mechanism of Action

The mechanism by which tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate exerts its effects involves photocatalysis. The compound is designed to enable the direct C–H amidation of indoles through a light-activated process. This involves the generation of reactive intermediates that facilitate the formation of C–N bonds . The molecular targets and pathways involved in this process are primarily related to the activation of C–H bonds and the subsequent formation of C–N bonds .

Comparison with Similar Compounds

Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is unique in its ability to facilitate direct C–H amidation of indoles under mild conditions with excellent regioselectivity. Similar compounds that also facilitate C–N bond formation include various other photocatalysts and amidation agents. the specific design of this compound allows for a broader substrate scope and better regioselectivity compared to other compounds .

Properties

Molecular Formula

C10H10F4N2O3

Molecular Weight

282.19 g/mol

IUPAC Name

tert-butyl N-(2,3,5,6-tetrafluoropyridin-4-yl)oxycarbamate

InChI

InChI=1S/C10H10F4N2O3/c1-10(2,3)18-9(17)16-19-6-4(11)7(13)15-8(14)5(6)12/h1-3H3,(H,16,17)

InChI Key

BWGHBRJBELKRAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC1=C(C(=NC(=C1F)F)F)F

Origin of Product

United States

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